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Compound of Interest

Compound Name: (S)-GSK1379725A

Cat. No.: B15601694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of

analogs based on the (S)-GSK1379725A scaffold, a known inhibitor of the Bromodomain and

PHD finger-containing Transcription Factor (BPTF). The data presented is derived from the

study by Kirberger et al. (2019), which conducted a "ligand deconstruction" analysis to

elucidate the key pharmacophores responsible for binding to the BPTF bromodomain.[1][2][3]

[4]

Comparative Analysis of Analog Binding Affinity
The following table summarizes the binding affinities of (S)-GSK1379725A and its

deconstructed analogs for the BPTF bromodomain, as determined by Protein-observed 19F

NMR (PrOF NMR). The dissociation constant (Kd) is a measure of binding affinity, where a

lower Kd value indicates a stronger interaction.
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Compound Structure / Key Moieties
Kd (µM) for BPTF
Bromodomain

(S)-GSK1379725A (AU1) Full Scaffold 2.8

Analog 1
Deconstructed - Lacking the

pyrimidine moiety
> 500

Analog 2
Deconstructed - Lacking the N-

methyl group
150

Analog 3
Deconstructed - Lacking the

entire urea-pyrazole moiety
No binding observed

Analog 4
Deconstructed - Pyrazole ring

alone
Weak binding

Analog 5
Deconstructed - Urea moiety

alone
Weak binding

Data extracted from Kirberger et al., 2019.

Structure-Activity Relationship Insights
The ligand deconstruction analysis reveals several key insights into the SAR of (S)-
GSK1379725A analogs:

The Pyrimidine Moiety is Crucial: Removal of the pyrimidine ring (Analog 1) results in a

dramatic loss of binding affinity, highlighting its critical role in interacting with the BPTF

bromodomain.

The N-Methyl Group Contributes to Potency: While not as critical as the pyrimidine, the

absence of the N-methyl group (Analog 2) leads to a significant reduction in binding affinity.

The Urea-Pyrazole Core is Essential: The complete removal of the urea-pyrazole portion of

the molecule (Analog 3) abrogates binding, indicating that this core structure is fundamental

for molecular recognition.
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Individual Fragments Show Weak Affinity: While the pyrazole ring (Analog 4) and the urea

moiety (Analog 5) individually exhibit some weak interaction, their covalent linkage within the

full scaffold is necessary for high-affinity binding. This suggests a cooperative binding effect

of the different molecular fragments.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR study.

Protein-observed 19F NMR (PrOF NMR) Spectroscopy
for Binding Affinity Determination
This technique is a sensitive method for detecting and quantifying ligand binding to a fluorine-

labeled protein.

Protein Preparation: The BPTF bromodomain was expressed in E. coli with 5-fluoro-DL-

tryptophan incorporated for 19F labeling. The protein was then purified using standard

chromatography techniques.

NMR Titration:

A solution of the 19F-labeled BPTF bromodomain (typically 5-10 µM) in a suitable buffer

(e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) is prepared.

A series of 1D 19F NMR spectra are acquired at a constant temperature (e.g., 298 K).

A concentrated stock solution of the analog compound in a compatible solvent (e.g., DMSO)

is prepared.

Small aliquots of the analog stock solution are titrated into the protein solution.

A 1D 19F NMR spectrum is recorded after each addition, allowing the system to reach

equilibrium.

The chemical shift perturbations of the 19F-tryptophan resonances are monitored as a

function of the ligand concentration.
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The dissociation constant (Kd) is determined by fitting the chemical shift changes to a one-

site binding model using appropriate software.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-

time.

Sensor Chip Preparation:

A CM5 sensor chip is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-

ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

The purified BPTF bromodomain is immobilized on the sensor chip surface via amine

coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

The remaining activated esters on the surface are deactivated with an injection of

ethanolamine-HCl.

Binding Analysis:

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

A series of dilutions of the analog compound in the running buffer are prepared.

Each concentration of the analog is injected over the sensor surface for a defined

association time, followed by a dissociation phase where only the running buffer flows over

the surface.

The change in the refractive index at the sensor surface, which is proportional to the amount

of bound analyte, is recorded as a sensorgram.

The sensor surface is regenerated between each analog injection using a specific

regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound

analyte.

The association (ka) and dissociation (kd) rate constants are obtained by fitting the

sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation
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constant (Kd) is then calculated as the ratio of kd/ka.

Visualizations
Core Scaffold and Analog Modifications
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Caption: Modifications to the (S)-GSK1379725A scaffold and their impact on binding affinity.

Experimental Workflow for Binding Affinity
Measurement
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Caption: Workflow for determining binding affinity using Protein-observed 19F NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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